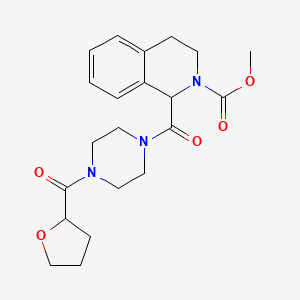

methyl 1-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

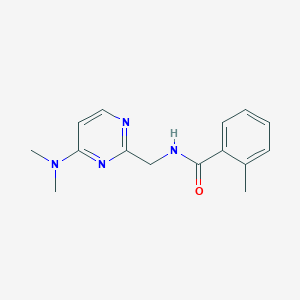

The compound “1-Tetrahydrofurfuryl-piperazine” is a related compound . It’s a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of “1- (Tetrahydro-2-furoyl)piperazine” involves the reaction of Piperazine and 2-Tetrahydrofuroic acid and Hexamethyldisilazane .

Molecular Structure Analysis

The molecular structure of “1- (Tetrahydro-2-furoyl)piperazine” has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 .

Physical And Chemical Properties Analysis

The compound “1- (Tetrahydro-2-furoyl)piperazine” has a boiling point of 140 °C, a density of 1.17, and a refractive index of 1.5195-1.5215 . It’s a colorless to yellow viscous liquid .

科学的研究の応用

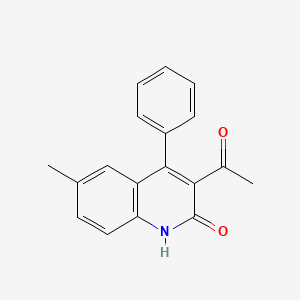

Pyridone Analogues of Tetrahydroisoquinolines

Pyridone analogues of 1,2,3,4-tetrahydroisoquinolines, related to the compound , have been synthesized through a condensation process. These compounds are formed by reacting carbonyl compounds with mimosine and mimosinamine, which do not require an acid catalyst. One such compound, a pyridone analogue of the tetrahydroprotoberberine caseadine, has been synthesized through a Mannich reaction (Richards & Hofmann, 1978).

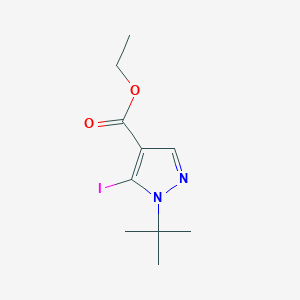

CGRP Receptor Inhibitor Synthesis

A potent calcitonin gene-related peptide (CGRP) receptor antagonist, closely related to the compound , was synthesized using a convergent, stereoselective, and economical approach. This process involved the development of two routes to a chiral indazolyl amino ester subunit, one utilizing Rh-catalyzed asymmetric hydrogenation and the other a biocatalytic process (Cann et al., 2012).

Piperazine Substituted Quinolones Synthesis

A series of piperazine substituted quinolones, akin to the compound , were synthesized by direct condensation. The process involved ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate reacting with monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride. This synthesis forms quinolone amino acid esters, key intermediates for producing various derivatives (Fathalla & Pazdera, 2017).

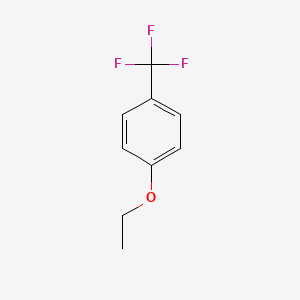

Luminescent Properties of Piperazine Substituted Naphthalimides

Piperazine substituted naphthalimides, similar in structure to the compound in focus, were synthesized and studied for their luminescent properties. The fluorescence spectra of these compounds indicate potential uses in pH probes and as fluorophores for photo-induced electron transfer (PET) applications (Gan et al., 2003).

Piperazinohydroisoquinoline Synthesis

An efficient entry to the piperazinohydroisoquinoline ring system, which is present in tetrahydroisoquinoline antitumor alkaloids, was developed. The method involves a sequential Ugi reaction followed by N-Boc-deprotection, iminium formation, spontaneous Pictet-Spengler cyclization, and reductive N-methylation, all performed in a two-operation protocol (Cano-Herrera & Miranda, 2011).

Safety and Hazards

特性

IUPAC Name |

methyl 1-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-28-21(27)24-9-8-15-5-2-3-6-16(15)18(24)20(26)23-12-10-22(11-13-23)19(25)17-7-4-14-29-17/h2-3,5-6,17-18H,4,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXDEZMFQBYMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C(=O)C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)

![2-(4-chlorophenoxy)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2649124.png)

![7-(3,4-dimethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2649127.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2649134.png)

![N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2649135.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2649139.png)